molecular formula C15H15NO3S B6151486 N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide CAS No. 289629-29-4

N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide

Cat. No.: B6151486
CAS No.: 289629-29-4
M. Wt: 289.3
InChI Key:
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Description

N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by the presence of a methoxyphenyl group, a phenylethene moiety, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-phenylethene-1-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxyaniline is reacted with 2-phenylethene-1-sulfonyl chloride in an appropriate solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The phenylethene moiety can participate in π-π interactions with aromatic residues, enhancing the binding affinity to the target protein. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-phenylethene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the sulfonamide group provides a versatile site for chemical modifications and interactions with biological targets.

Properties

CAS No.

289629-29-4

Molecular Formula

C15H15NO3S

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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